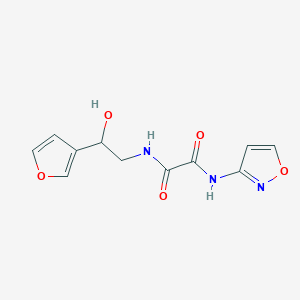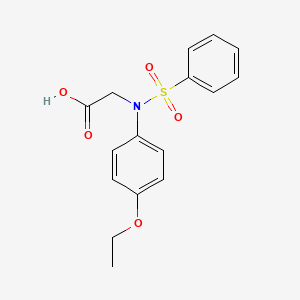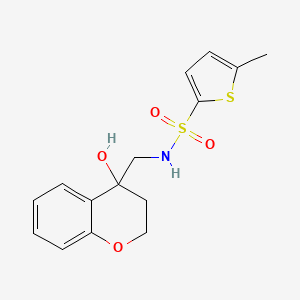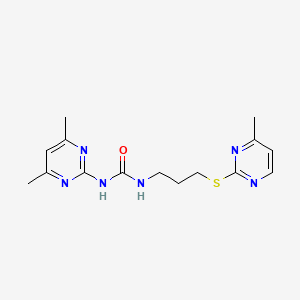![molecular formula C12H8Cl2N2O3 B2653904 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874641-29-9](/img/structure/B2653904.png)
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is similar to the one you’re asking about. It has a molecular weight of 167.16 and is a powder at room temperature . It’s stored at 4 degrees Celsius and has a melting point of 44-45 degrees Celsius .
Molecular Structure Analysis
The molecular structure of your compound likely contains a pyrrole ring, similar to the pyrrolopyrazine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of related compounds can include nucleophilic addition-cyclization processes.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, a similar compound, include a melting point of 44-45 degrees Celsius and a molecular weight of 167.16 . It’s a powder at room temperature and is stored at 4 degrees Celsius .科学的研究の応用
Organic Synthesis Methodologies
One research area focuses on developing efficient synthesis techniques for complex organic compounds. For example, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, highlighting the versatility of pyrrolidine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003). Similarly, Ju (2014) explored an efficient route for synthesizing ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for pesticide production, showcasing the utility of pyridine derivatives in agrichemical research (Ju, 2014).
Pharmacological Compound Development
In the pharmacological sector, research has been conducted on the synthesis of novel compounds with potential therapeutic applications. Toja et al. (1986) synthesized a series of pyrrolopyridine analogs, demonstrating antibacterial activity, which indicates the potential of pyrrolidine and pyridine derivatives in developing new antibiotics (Toja, Kettenring, Goldstein, & Tarzia, 1986). Additionally, Al-Trawneh et al. (2021) evaluated the cytotoxicity of thieno[2,3-b]pyridine derivatives towards sensitive and multidrug-resistant leukemia cells, uncovering potential anticancer agents (Al-Trawneh, Tarawneh, Gadetskaya, Seo, Al-Ta’ani, Al-taweel, & El-Abadelah, 2021).
Molecular and Electronic Property Studies
Research also extends to the investigation of molecular and electronic properties of pyridine and pyrrolidine derivatives. Bouklah et al. (2012) conducted DFT and quantum chemical investigations to explore the electronic properties of substituted pyrrolidinones, contributing to the understanding of their chemical behavior and potential applications in various fields (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Safety and Hazards
将来の方向性
Pyrrolopyrazine derivatives, which contain a pyrrole ring like your compound, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . The synthetic methods and biological activities of these derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
特性
IUPAC Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-7-3-4-10(14)16-11(7)12(18)19-6-9(17)8-2-1-5-15-8/h1-5,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXVONUWMOUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56316373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2653822.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2653828.png)


![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2653831.png)

![(1R,5S,6S,7R)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2653833.png)
![3-Methyl-5-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2653838.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2653841.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2653843.png)